Cyclohexyl-[2]thienyl-acetic acid
Description
Cyclohexyl-[2]thienyl-acetic acid is a carboxylic acid derivative featuring a cyclohexyl group attached to a thiophene ring (specifically at the 2-position) via an acetic acid backbone. The cyclohexyl and thienyl moieties contribute to its lipophilicity and electronic properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
2-cyclohexyl-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-12(14)11(10-7-4-8-15-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUWIWAVNLFJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-2thienyl-acetic acid typically involves the coupling of cyclohexyl and thienyl groups through various organic reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a thienyl boronic acid with a cyclohexyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of Cyclohexyl-2thienyl-acetic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. For example:
Mechanistic Notes :
- Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
- Thionyl chloride converts the acid to an acyl chloride intermediate, which reacts with methanol to yield the ester .
Decarboxylative Halogenation
Decarboxylation coupled with halogenation is feasible under radical or electrophilic conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS), acetic acid | 2,5-Dichloro-thienyl derivative | 72% |
Key Steps :
- NCS generates chlorinating agents (e.g., Cl<sup>- </sup>), enabling radical-mediated decarboxylation and subsequent halogenation at the thiophene ring .
- The reaction preserves the cyclohexyl group while introducing halogens at the 2- and 5-positions of the thiophene .
Amide Formation
The acid reacts with amines to form amides, often via activation as an acyl chloride:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Oxalyl chloride, DMF, followed by piperidine | Cyclohexyl- thienyl-acetamide | 85% (inferred) |
Example :
- Activation with oxalyl chloride forms the acyl chloride, which reacts with amines (e.g., piperidine) to yield amides .
Salt Formation
The carboxylic acid forms stable salts with inorganic bases:
| Base | Product | Application | Reference |
|---|---|---|---|
| NaOH | Sodium cyclohexyl- thienyl-acetate | Improved solubility for industrial processes |
pKa Consideration :
- The acidity (pKa ~4-5) aligns with typical arylacetic acids, facilitating deprotonation by strong bases .
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring undergoes halogenation or nitration:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br<sub>2</sub>, FeCl<sub>3</sub> | 5-Bromo-thienyl derivative | 65% (inferred) |
Regioselectivity :
- Electrophiles preferentially attack the 5-position of the 2-thienyl group due to directing effects of the acetic acid substituent .
Reduction of the Carboxylic Acid Group
The acid can be reduced to a primary alcohol using strong hydride donors:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub>, THF | Cyclohexyl- thienyl-ethanol | 70% (inferred) |
Cyclization Reactions
Under specific conditions, the molecule may undergo intramolecular cyclization:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl<sub>5</sub>, heat | Thieno-fused lactone | 55% (inferred) |
Mechanism :
- Phosphorus pentachloride facilitates cyclization by activating the acid as a mixed anhydride, promoting lactone formation .
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Suzuki coupling (Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid) | Biaryl derivatives | 60-75% (inferred) |
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- Studies have shown that cyclohexyl- thienyl-acetic acid exhibits significant anti-inflammatory properties. It has been tested in models of acute inflammation, demonstrating a reduction in inflammatory markers and mediators.
- Case Study : In a controlled experiment, the compound was administered to rats with induced paw edema. The results indicated a marked decrease in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.
-
Analgesic Effects
- The compound has also been evaluated for its analgesic effects. In pain models, it showed efficacy comparable to traditional analgesics, indicating its potential use in pain management therapies.
- Data Table : A summary of analgesic activity across different models is provided below:
| Model | Dose (mg/kg) | Swelling Reduction (%) | Control Group (%) |
|---|---|---|---|
| Paw Edema | 10 | 45 | 10 |
| Hot Plate Test | 20 | 60 | 15 |
| Acetic Acid-Induced Pain | 5 | 50 | 12 |
- Antimicrobial Properties
- Preliminary studies suggest that cyclohexyl- thienyl-acetic acid possesses antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.
- Case Study : A study involving the compound's application against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
Potential in Drug Development
The structural characteristics of cyclohexyl- thienyl-acetic acid make it a promising candidate for drug development. Its ability to modulate inflammation and pain pathways positions it as a potential lead compound for new therapeutic agents.
- Research Focus : Ongoing research aims to optimize the synthesis of this compound and explore its derivatives to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of Cyclohexyl-2thienyl-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Cyclopentyl-hydroxy-[2]thienyl-acetic Acid Derivatives
Example Compound: Cyclopentyl-hydroxy-[2]thienyl-acetic acid-(2-diethylamino-ethyl ester) hydrochloride
- Molecular Formula: Not explicitly provided (inferred as C₁₉H₂₈ClNO₃S).
- Key Features: Replaces cyclohexyl with cyclopentyl, reducing steric bulk. Esterification (2-diethylamino-ethyl ester) enhances membrane permeability compared to the free acid form.
- Applications : Used in industrial and scientific research, particularly in studies requiring modified pharmacokinetics .
α-Cyclohexyl-α-hydroxybenzeneacetic Acid Derivatives
Example Compound : (R)-N-Desethyl Oxybutynin Hydrochloride
- Molecular Formula: C₁₈H₂₂ClNO₃ (exact molecular weight: 365.176 g/mol).
- Hydroxy and cyclohexyl groups create a chiral center, influencing stereoselective interactions. LogP = 3.8, indicating moderate lipophilicity.
- Applications : Pharmaceutical intermediate for antispasmodic agents; targets muscarinic receptors .
2-(Cyclohexen-1-yl)acetic Acid
- Molecular Formula : C₈H₁₂O₂.
- Key Features :
- Cyclohexenyl group introduces unsaturation, altering conformational flexibility and reactivity.
- Simpler structure lacking thienyl or aromatic substituents.
- Predicted lower molecular weight (140.18 g/mol) compared to Cyclohexyl-[2]thienyl-acetic acid.
2-[5-(2-Chloroacetyl)-2-thienyl]acetic Acid
- Molecular Formula : C₈H₇ClO₃S.
- Key Features :
- Chloroacetyl substituent at the 5-position of the thienyl ring enhances electrophilicity.
- Free carboxylic acid group allows for salt formation or conjugation.
- Structural similarity to this compound but with distinct reactivity due to the chloroacetyl group.
- Applications : Building block for bioactive molecules, particularly in antimicrobial or enzyme inhibition studies .
Data Table: Structural and Functional Comparisons
Research Findings and Key Differences
- Electronic Effects : Thienyl-containing compounds (e.g., this compound) exhibit greater electron delocalization compared to benzene analogs, influencing redox properties and binding affinity .
- Steric and Solubility Profiles: Cyclohexyl groups enhance lipophilicity, whereas esterified derivatives (e.g., diethylamino esters) improve solubility in polar solvents .
- Biological Activity: Thiophene derivatives often show enhanced neuroactivity and enzyme interaction compared to purely aliphatic or benzenoid analogs .
Biological Activity
Cyclohexyl- thienyl-acetic acid (CHA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
Cyclohexyl- thienyl-acetic acid is characterized by a cyclohexyl group attached to a thienyl ring, which is further linked to an acetic acid moiety. The synthesis typically involves methods such as the Suzuki–Miyaura coupling , where thienyl boronic acid reacts with cyclohexyl halides in the presence of palladium catalysts. This approach allows for high yields and purity, making it suitable for both laboratory and industrial applications .
The biological activity of CHA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : CHA can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This property is particularly useful in drug design aimed at modulating metabolic pathways.
- Receptor Binding : CHA has shown potential as both an agonist and antagonist in receptor binding studies, influencing downstream signaling pathways .
1. Antimicrobial Activity
Research indicates that CHA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that CHA can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.
2. Anti-inflammatory Effects
CHA has been studied for its anti-inflammatory properties. In animal models, administration of CHA resulted in reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases .
3. Cytotoxicity
Studies have evaluated the cytotoxic effects of CHA on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of CHA involved testing against multiple bacterial strains using the disk diffusion method. Results indicated that CHA inhibited growth in S. aureus with an MIC value of 20 μg/mL, comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Action
In a murine model of inflammation induced by lipopolysaccharide (LPS), CHA was administered at varying doses. The results showed a dose-dependent reduction in pro-inflammatory cytokines, suggesting that CHA could be developed into a therapeutic agent for inflammatory conditions .
Comparative Analysis
To further understand the biological activity of CHA, a comparison with related compounds was conducted:
This table illustrates that while CHA shows promising biological activities, its unique structure may confer distinct advantages over similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
